N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide
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Overview
Description
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide is a complex organic compound with a molecular formula of C12H23NO6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide typically involves the reaction of hexanoic acid with a sugar derivative under specific conditions. The process generally includes:
Esterification: Hexanoic acid is esterified with a sugar alcohol in the presence of an acid catalyst.
Amidation: The ester is then converted to an amide by reacting with an amine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts and green chemistry principles can also be integrated to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces.
Pathways: Modulation of signaling pathways related to inflammation, microbial growth inhibition, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]hexanamide
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-5-yl]hexanamide
Uniqueness
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique arrangement of hydroxyl groups and the hexanamide moiety make it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C12H23NO6 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide |
InChI |
InChI=1S/C12H23NO6/c1-2-3-4-5-8(15)13-9-11(17)10(16)7(6-14)19-12(9)18/h7,9-12,14,16-18H,2-6H2,1H3,(H,13,15) |
InChI Key |
HXYXZDBHBFMFTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
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